Imidocarb hydrochloride

Overview

Description

Imidocarb Hydrochloride is a urea derivative used primarily in veterinary medicine as an antiprotozoal agent. It is effective against infections caused by Babesia and other parasites . This compound is known for its ability to treat diseases such as babesiosis and anaplasmosis in animals, making it a valuable tool in veterinary healthcare .

Mechanism of Action

Imidocarb hydrochloride, also known as Imidocarb dihydrochloride, is a urea derivative used in veterinary medicine as an antiprotozoal agent for the treatment of infection with Babesia and other parasites .

Target of Action

Imidocarb primarily targets protozoan parasites, specifically Babesia and other similar organisms . These parasites are responsible for diseases such as babesiosis and anaplasmosis in animals .

Mode of Action

It has been proposed that imidocarb interferes with the production and/or use of polyamines in parasites . Polyamines are essential for the growth and survival of many organisms, including parasites. By interfering with polyamine metabolism, Imidocarb may inhibit the growth and proliferation of the parasites .

Biochemical Pathways

This interference could lead to a disruption in the normal functioning of the parasites, ultimately leading to their death .

Pharmacokinetics

A study on cattle showed that after a subcutaneous injection of Imidocarb at a dose of 3.0 mg/kg, the maximum concentration of 2257.5±273.62 ng/mL was obtained at 2.14±0.67 hours . The half-life was 31.77±25.75 hours, indicating that the drug remains in the system for a significant period . This long half-life may contribute to the effectiveness of Imidocarb in treating parasitic infections .

Result of Action

The primary result of Imidocarb’s action is the reduction of parasitic load in the host organism. By inhibiting the growth and proliferation of parasites, Imidocarb can effectively treat infections caused by these organisms .

Biochemical Analysis

Cellular Effects

Imidocarb hydrochloride has significant effects on various types of cells and cellular processes. It is used to treat infections with Babesia and other parasites, indicating that it has a significant impact on these organisms at the cellular level

Molecular Mechanism

As mentioned earlier, it has been suggested that this compound interferes with the production and/or use of polyamines, or prevents the entry of inositol into the erythrocyte containing the parasite .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For example, in a study on dogs naturally infected with Babesia microti-like piroplasm, clinical signs were mostly reduced in all dogs by Day 45 of treatment, and by Day 90, practically all dogs were clinically healthy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In one study, dogs were given a dose of Imidocarb dipropionate (5 mg/kg SC, 2 doses 14 days apart). Over the year, clinical relapse was observed in 8 dogs (8/17) treated with Imidocarb .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Following administration, absorption of the dose was rapid with mean peak blood concentrations occurring 1 hour after treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Imidocarb Hydrochloride involves several steps:

Formation of Nitrobenzoyl Chloride: Nitrobenzoic acid is mixed with thionyl chloride and refluxed to obtain nitrobenzoyl chloride.

Formation of 2-(3-Nitrophenyl)imidazoline: Nitrobenzoyl chloride is added to acetonitrile along with P-Mo-V heteropolyacid and ethylenediamine, followed by refluxing.

Reduction to 2-(3-Aminophenyl)imidazoline Hydrochloride: The nitrophenyl compound is reduced using palladium carbon and hydrogenation.

Formation of Imidocarb: The aminophenyl compound is reacted with N-dimethylformamide and urea to produce Imidocarb.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity .

Types of Reactions:

Reduction: The nitrophenyl intermediate is reduced to an aminophenyl compound using palladium carbon and hydrogenation.

Substitution: The final step involves the substitution reaction where the aminophenyl compound reacts with urea to form Imidocarb.

Common Reagents and Conditions:

Thionyl Chloride: Used in the formation of nitrobenzoyl chloride.

P-Mo-V Heteropolyacid: Acts as a catalyst in the formation of the imidazoline intermediate.

Palladium Carbon: Used in the reduction step.

N-Dimethylformamide and Urea: Used in the final substitution reaction.

Major Products:

- 2-(3-Nitrophenyl)imidazoline

- 2-(3-Aminophenyl)imidazoline Hydrochloride

- This compound

Scientific Research Applications

Imidocarb Hydrochloride has a wide range of applications in scientific research:

- Veterinary Medicine: Used to treat protozoal infections such as babesiosis and anaplasmosis in animals .

- Pharmacokinetics Studies: Research on the residue depletion of Imidocarb in bovine tissues using advanced chromatographic methods .

- Food Safety: Studies on the withdrawal time of Imidocarb in cattle to ensure food safety .

Comparison with Similar Compounds

- Diminazene Aceturate: Another antiprotozoal agent used in veterinary medicine .

- Isometamidium Chloride: Used for the treatment of trypanosomosis .

Uniqueness of Imidocarb Hydrochloride: this compound is unique in its dual mechanism of action, targeting both the production and utilization of polyamines in parasites . This makes it highly effective against a range of protozoal infections, with a lower risk of resistance development compared to other compounds .

Properties

IUPAC Name |

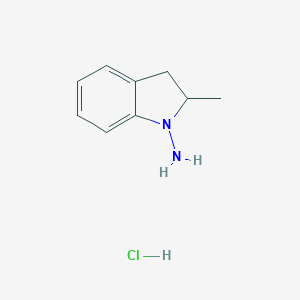

1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O.2ClH/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;;/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRXMTYSQKIKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27885-92-3 (Parent) | |

| Record name | Imidocarb hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005318763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30201240 | |

| Record name | Imidocarb hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5318-76-3 | |

| Record name | Imidocarb hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005318763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidocarb hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDOCARB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCC1V76AH8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the known mechanism of action for Imidocarb dihydrochloride against Babesia parasites?

A: While the exact mechanism of action remains uncertain, research suggests that Imidocarb dihydrochloride might interfere with polyamine metabolism within the parasite. Polyamines are crucial for cell growth and function, and disrupting their production or utilization could inhibit parasite survival [, ]. Another proposed mechanism is the prevention of inositol entry into erythrocytes infected with the parasite. Inositol is essential for parasite membrane synthesis, and blocking its uptake could hinder parasite growth [].

Q2: How effective is Imidocarb dihydrochloride in treating Babesia infections in livestock?

A: Imidocarb dihydrochloride has shown promising results in treating various Babesia species infections in cattle. Studies demonstrate its efficacy against Babesia bovis [], Babesia bigemina [], and concurrent infections of Anaplasma marginale and Babesia spp. [, ]. Notably, in an outbreak of Babesia bovis, Imidocarb dihydrochloride proved more effective than quinuronium sulfate [].

Q3: What are the advantages of formulating Imidocarb dihydrochloride as a Water-in-Oil-in-Water (W/O/W) multiple emulsion?

A: Formulating Imidocarb dihydrochloride as a W/O/W multiple emulsion offers several advantages [, , ]. This approach provides better stability, preventing layering and maintaining the drug's efficacy over extended periods. The smaller particle sizes achieved with this formulation enhance drug encapsulation efficiency and potentially improve its bioavailability.

Q4: What analytical methods are employed for the detection and quantification of Imidocarb dihydrochloride?

A: High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the concentration of Imidocarb dihydrochloride []. This method allows for accurate and precise quantification of the drug in various matrices, supporting both research and quality control processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

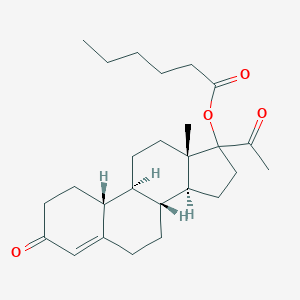

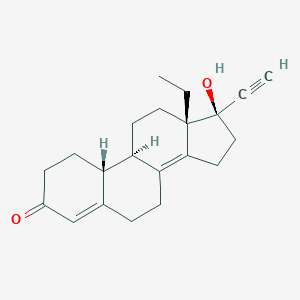

![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B195246.png)

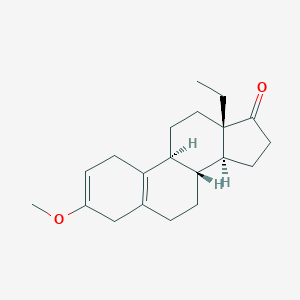

![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide](/img/structure/B195250.png)